![molecular formula C19H19ClFN3O2S B2687560 1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203081-95-1](/img/structure/B2687560.png)

1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

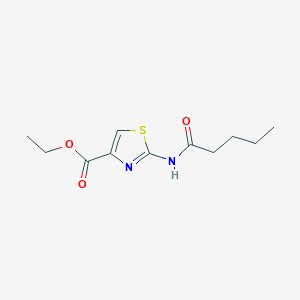

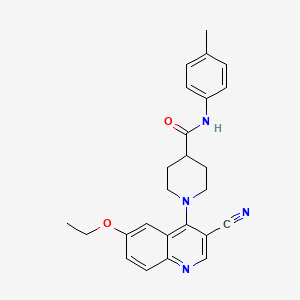

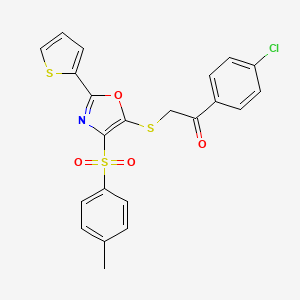

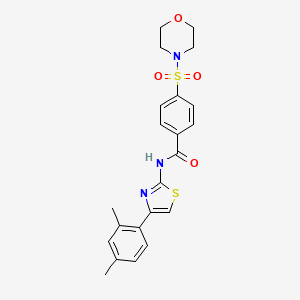

The compound “1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C19H19ClFN3O2S, and it has a molecular weight of 407.89. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole. The piperidine ring is a six-membered ring with one nitrogen atom . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : Research has focused on synthesizing imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds have been explored for their cytoprotective properties in ethanol and HCl models, though they did not display significant antisecretory activity (Starrett et al., 1989).

Coordination Chemistry : Studies involving the coordination of similar compounds with a nickel center have been conducted. These studies include the synthesis and characterization of such compounds and their interaction with metal centers (Bermejo et al., 2000).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : Research has been conducted on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. This includes studying the enzymatic hydrolysis in plasma of these compounds and their analogs, exploring their efficacy, and addressing issues related to metabolic stability (Teffera et al., 2013).

Synthesis for Biological and Pharmacological Screening : Various substituted benzothiazoles containing this compound have been synthesized and screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Antimycobacterial Activity : Some derivatives have shown promising antimicrobial activity, which was demonstrated through the synthesis and testing of fluorinated benzothiazolo imidazole compounds (Sathe et al., 2011).

Synthesis of Radiosensitizers and Anticarcinogenic Compounds : The synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds have been reported. These compounds have shown considerable in vitro anticancer activity (Majalakere et al., 2020).

Synthesis of Sulfonamide and Amide Derivatives : New sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and screened for antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activity (Bhatt et al., 2016).

Development of Proton-Conducting Membranes : Research on developing proton-conducting membranes using fluorocopolymers grafted by azole functions (including benzimidazole) for applications in PEMFC operating at low relative humidity has been conducted (Campagne et al., 2013).

Propiedades

IUPAC Name |

1-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2S/c20-16-11-15(5-6-17(16)21)27(25,26)24-9-7-14(8-10-24)12-23-13-22-18-3-1-2-4-19(18)23/h1-6,11,13-14H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGHCNGIHQHOEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2687477.png)

![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)

methanone](/img/structure/B2687487.png)

![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)